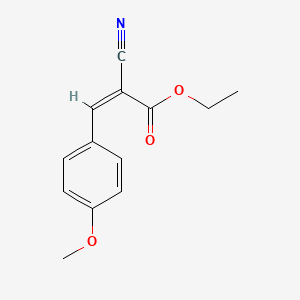

ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Description

Contextual Significance within Organic Chemistry

In the realm of organic chemistry, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is recognized as a highly functionalized α,β-unsaturated carbonyl compound. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. iosrjournals.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. iosrjournals.org In the case of this specific acrylate (B77674), the common precursors are 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) and ethyl cyanoacetate (B8463686). nih.govchemrxiv.org

The efficiency of the Knoevenagel condensation for producing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been improved through various modern synthetic protocols. Research has explored the use of different catalytic systems to enhance reaction rates and yields, including greener methods employing ionic liquids. iosrjournals.orgnih.gov For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, promoted by a hydroxyl-containing ionic liquid, has been shown to be highly effective. nih.govrsc.org Another documented synthetic route involves a palladium-catalyzed reaction between 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate. researchgate.netnih.gov

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| DABCO / [HyEtPy]Cl | Water | 50 | 20 min | 98 | nih.gov |

| Ammonium (B1175870) Acetate (B1210297) | Ethanol (B145695) | Reflux | 4 h | 94.9 | nih.gov |

| Piperidine (B6355638) | --- | --- | --- | --- | chemrxiv.org |

| Palladium Acetate / TBAB | DMF | 120 | 10 h | --- | researchgate.netnih.gov |

This table presents a selection of reported methods for the synthesis of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate, highlighting the diversity of catalytic approaches.

The structural properties of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate have been elucidated through single-crystal X-ray diffraction. researchgate.netnih.gov These studies confirm that the molecule predominantly exists in the (E)-conformation, where the bulky groups are on opposite sides of the double bond. The molecule is nearly planar, with a very small torsion angle between the phenyl ring and the cyano-acrylate moiety. nih.gov This planarity facilitates electron delocalization across the conjugated system. The crystal structure is stabilized by intermolecular interactions, including C—H⋯O hydrogen bonds that link molecules into dimers, and weak π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov

| Parameter | Value | Reference |

| Molecular Formula | C13H13NO3 | nih.gov |

| Molecular Weight | 231.24 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.4889 (12) | nih.gov |

| b (Å) | 8.3552 (16) | nih.gov |

| c (Å) | 17.143 (3) | nih.gov |

| β (°) | 91.294 (11) | nih.gov |

| Centroid-centroid separation (Å) | 3.9986 (17) | nih.gov |

This table summarizes key crystallographic data for Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)acrylate, providing insight into its solid-state structure.

Role as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is considered a highly versatile chemical synthon due to its multiple reactive sites. smolecule.com The electron-withdrawing nature of the cyano and ethyl ester groups renders the β-carbon of the acrylate system electrophilic and susceptible to nucleophilic attack, a classic example being the Michael addition reaction.

This reactivity makes it an important starting material for the synthesis of various biologically and pharmacologically significant compounds. researchgate.net It is frequently used to prepare substituted 2-propenoylamides and 2-propenoates. researchgate.netnih.gov The functional groups on the molecule can also undergo various transformations. For example, the cyano group can be reduced to a primary amine using reagents like lithium aluminum hydride, or hydrolyzed to a carboxylic acid. smolecule.com The carbon-carbon double bond can be oxidized, and the ester can be hydrolyzed or transesterified, further adding to its synthetic utility. smolecule.com The methoxyphenyl group can also engage in π-π interactions, which can be exploited in the design of larger molecular frameworks. smolecule.com

Overview of Research Trajectories

Research involving ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has progressed along several key trajectories, primarily focusing on its applications in synthesis and materials.

Organic Synthesis: The predominant application of this compound is as a versatile intermediate in the preparation of diverse organic molecules. smolecule.com Its predictable reactivity and accessibility make it a reliable building block for constructing more complex structures.

Medicinal Chemistry: The compound serves as a key scaffold for the development of new therapeutic agents. smolecule.com Derivatives synthesized from this acrylate have been investigated for a range of biological activities. For instance, it is a precursor for compounds that have been evaluated for anticancer activity. scielo.org.mx While some preliminary studies have suggested potential antimicrobial and enzyme-inhibiting properties, further in-depth research is required to validate these findings. smolecule.com

Material Science: The unique electronic and structural features of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate make it a candidate for the development of novel functional materials. smolecule.com Its structure, which contains both electron-donating (methoxyphenyl) and electron-accepting (cyano-acrylate) moieties, is characteristic of a Donor-π-Acceptor (D-π-A) system, a class of molecules often studied for their nonlinear optical properties. nih.gov Furthermore, the rod-like shape of the molecule suggests potential for application in liquid crystals and other optoelectronic devices, although this remains an area for future exploration. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKGDEVERRGVFA-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as the most prevalent method for synthesizing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This reaction involves the condensation of 4-methoxybenzaldehyde (B44291) with an active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), typically facilitated by a basic catalyst. The reaction proceeds through the formation of an enolate from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. A subsequent dehydration step yields the final conjugated product.

Conventional Knoevenagel Condensation Protocols

Traditional methods for the Knoevenagel condensation employ the use of basic catalysts in organic solvents. Bases such as piperidine (B6355638) and sodium ethoxide are commonly utilized to facilitate the reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate. For instance, reactions using sodium ethoxide in ethanol (B145695) at reflux temperatures have been reported to achieve yields between 70-90% over several hours. aston.ac.uk Similarly, piperidine has been effectively used as a catalyst. The use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst has also been explored, demonstrating high yields for the synthesis of the target compound. tandfonline.com One study reported a 96% yield of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate using DIPEAc. tandfonline.com

Table 1: Conventional Knoevenagel Condensation Protocols

| Catalyst | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | Reflux | 70-90 aston.ac.uk |

| Piperidine | Ethanol | Not specified | - |

| DIPEAc | Not specified | Not specified | 96 tandfonline.com |

Catalyst-Free Knoevenagel Condensation

In a move towards more environmentally benign synthetic methods, catalyst-free approaches for the Knoevenagel condensation have been investigated. Recent research has demonstrated that the reaction can proceed in water without the need for a traditional catalyst. arkat-usa.org A 2024 study highlighted a water-mediated, catalyst-free protocol that yielded 94% of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. researchgate.net This approach aligns with the principles of green chemistry by eliminating the need for potentially toxic catalysts and organic solvents. arkat-usa.org The mechanism in such cases is thought to involve water acting as a weak Brønsted acid-base catalyst. Ultrasound has also been employed to promote catalyst-free Knoevenagel condensations in aqueous media, offering an energy-efficient alternative.

Microwave-Assisted Knoevenagel Condensation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Knoevenagel condensation is no exception. This technique significantly reduces reaction times from hours to minutes while often improving yields. Studies have shown the successful synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate using microwave assistance under solvent-free conditions with catalysts like ammonium (B1175870) acetate or piperazine (B1678402). rsc.orgwikipedia.org For example, using ammonium acetate as a catalyst under microwave irradiation (300 W) for 90 seconds resulted in an 80% yield of the product. iosrjournals.org Another study utilizing piperazine as the catalyst with microwave assistance also reported successful synthesis, highlighting the efficiency of this method. wikipedia.org

Table 2: Microwave-Assisted Knoevenagel Condensation

| Catalyst | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|

| Ammonium Acetate | Solvent-free, 300 W | 90 sec | 80 iosrjournals.org |

| Piperazine | Solvent-free | Short | - wikipedia.org |

Solvent-Controlled Knoevenagel Condensation

The choice of solvent can significantly influence the course and efficiency of the Knoevenagel condensation. The development of "green" solvents, particularly ionic liquids, has provided new avenues for optimizing this reaction. Ionic liquids can act as both the solvent and catalyst, facilitating easy product separation and catalyst recycling. For the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, various imidazolium-based ionic liquids have been explored, showing that both the cation and anion of the ionic liquid can affect the reaction outcome. google.com Research has shown that the hydrogen bond basicity of the ionic liquid is a dominant factor in determining the reaction rate. While specific yield data for the title compound in various ionic liquids is part of broader studies, the use of these solvents represents a significant methodological advancement. For instance, the condensation of 4-chlorobenzaldehyde (B46862) with ethyl 4-chloro-3-oxobutanoate has been successfully carried out in ionic liquids, demonstrating the potential of this approach for related substrates.

Palladium-Catalyzed Coupling Reactions

Beyond the Knoevenagel condensation, palladium-catalyzed cross-coupling reactions offer an alternative and versatile strategy for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. aston.ac.uk

Heck-Type Coupling Formations

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a direct method for forming the C-C bond in the target molecule. In this approach, an aryl halide, such as 1-bromo-4-methoxybenzene, is coupled with an acrylate (B77674) derivative like ethyl 2-cyanoacrylate. A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate, a phosphine (B1218219) ligand like triphenylphosphine (B44618), and a base, for example, potassium carbonate. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.netmdpi.com This method is particularly valuable for creating substituted alkenes with high stereoselectivity. One documented synthesis involves the reaction of 1-bromo-4-methoxybenzene with ethyl 2-cyanoacrylate using palladium acetate, triphenylphosphine, and potassium carbonate in DMF at 120 °C, which, after purification, yields the desired product. researchgate.netmdpi.com

Table 3: Heck-Type Coupling Formation

| Aryl Halide | Alkene | Catalyst System | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1-bromo-4-methoxybenzene | Ethyl 2-cyanoacrylate | Pd(OAc)₂, PPh₃, K₂CO₃, TBAB | DMF | 120 researchgate.netmdpi.com |

Other Transition Metal-Mediated Syntheses

Beyond the more common synthetic routes, several transition metal-mediated methods have been developed for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and related compounds. These methods often provide high efficiency and selectivity.

One notable method involves a palladium-catalyzed reaction. nih.govresearchgate.net In this synthesis, 1-bromo-4-methoxybenzene is reacted with ethyl-2-cyanoacrylate in the presence of a palladium acetate catalyst. nih.govresearchgate.net The reaction is facilitated by triphenylphosphine as a ligand and potassium carbonate as a base in dimethylformamide (DMF) solvent. nih.govresearchgate.net This process yields pale green colored crystals of the target compound after purification by column chromatography. nih.govresearchgate.net

Copper has also been employed as a catalyst in the Knoevenagel condensation to produce similar acrylate derivatives. rsc.org Research has shown that dendritic copper powder can effectively catalyze the reaction between an aldehyde and ethyl cyanoacetate under base-free conditions. rsc.org This approach highlights the potential of using elemental transition metals as catalysts, which can simplify reaction conditions and work-up procedures.

Furthermore, innovations in catalyst design include the use of transition metals on solid supports. google.com A general method for producing cyanoacrylic acid esters involves a transesterification reaction in the presence of a transition metal catalyst formed by reacting a hydroxyl group-containing support material with a transition metal alkoxide. google.com This heterogeneous catalysis approach allows for easier catalyst recovery and reuse, a key principle in sustainable chemistry. youtube.comyoutube.com

| Catalyst System | Reactants | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Palladium acetate / Triphenylphosphine | 1-bromo-4-methoxybenzene, Ethyl-2-cyanoacrylate | DMF | 120 °C, 10 h | nih.govresearchgate.net |

| Dendritic Copper Powder | Benzaldehyde, Ethyl cyanoacetate | Ethanol | 56 °C | rsc.org |

| Transition metal alkoxide on support | (General transesterification) | Not specified | Not specified | google.com |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing reaction time, waste, and purification steps. nih.gov This approach aligns with the principles of atom economy and green chemistry. nih.gov

While a specific MCR for the direct synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate from three or more simple precursors is not extensively detailed in the provided search results, the strategy has been applied to create structurally similar and more complex acrylate derivatives. For instance, a highly efficient three-component reaction of an alkyl acrylate, an aldehyde, and a dialkyl malonate has been developed using ethyl diphenylphosphine (B32561) as an organocatalyst. nih.gov This reaction proceeds via a Morita-Baylis-Hillman reaction followed by a Michael addition to generate highly functionalized compounds. nih.gov

Another example is the Passerini three-component reaction, which has been used to prepare a variety of N-functional (meth)acrylate monomers. rsc.org This reaction involves combining an acid (like acrylic acid), an aldehyde, and an isocyanide in water to achieve near-quantitative yields. rsc.org The versatility of MCRs is further highlighted in their use for creating diverse molecular libraries for applications in medicinal chemistry and materials science. nih.gov The development of such strategies for the synthesis of specific targets like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate represents a continuing goal in synthetic organic chemistry.

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Phosphine-catalyzed three-component reaction | Alkyl acrylate, Aldehyde, Dialkyl malonate | Ethyl diphenylphosphine | Highly functionalized hydroxyl and ester compounds | nih.gov |

| Passerini three-component reaction | (Meth)acrylic acid, Aldehyde, Isocyanide | None (in water) | N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers | rsc.org |

Reaction Mechanisms and Pathways Involving Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Fundamental Reaction Mechanisms

The reactivity of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is largely characterized by its behavior as a Michael acceptor and its susceptibility to nucleophilic attack. These fundamental processes can initiate a cascade of reactions, leading to the formation of complex molecular architectures.

Nucleophilic Addition-Elimination Processes

While direct nucleophilic substitution at the vinylic carbon of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is not the most common pathway, analogous systems with a suitable leaving group at the β-position can undergo nucleophilic addition-elimination. For instance, in compounds like ethyl 2-cyano-3-ethoxyacrylate, the ethoxy group can act as a leaving group. A nucleophile first adds to the electron-deficient double bond to form a tetrahedral intermediate. Subsequent elimination of the leaving group re-establishes the double bond, resulting in a net substitution product. This type of reaction is crucial for introducing various functionalities at the β-position of the acrylate (B77674) backbone.

Cascade Reactions

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its precursors are excellent substrates for cascade reactions, also known as tandem or domino reactions. These processes involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, often initiated by a single event. A prominent example is the synthesis of highly substituted pyran and pyrazole derivatives.

A notable cascade reaction is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction typically involves an aromatic aldehyde (like 4-methoxybenzaldehyde), malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. ut.ac.irsemanticscholar.orgresearchgate.netnih.gov The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, which forms a benzylidenemalononitrile, a compound structurally very similar to ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This intermediate then undergoes a Michael addition with the enolate of the β-ketoester. The resulting adduct subsequently undergoes intramolecular cyclization and dehydration to furnish the final dihydropyrano[2,3-c]pyrazole scaffold. The entire sequence is a highly efficient method for the construction of complex heterocyclic systems from simple starting materials.

Table 1: Examples of Cascade Reactions for the Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde (B44291), Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Preheated Fly-Ash, Water, 70-80°C | 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94% | ut.ac.ir |

| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine, Water, Reflux | Substituted 1,4-dihydropyrano[2,3-c]pyrazoles | 85-96% | nih.gov |

| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Phenylhydrazine | Boric Acid, Ethanol (B145695), Reflux | Substituted 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles | 85-94% | semanticscholar.org |

Cycloaddition Reactions

The electron-deficient double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate makes it an excellent dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition Pathways

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (the acrylate in this case) to form a five-membered ring. Common 1,3-dipoles that can react with electron-deficient alkenes include nitrones and nitrile oxides. wikipedia.orgrsc.org

The reaction with a nitrone would proceed via a concerted pericyclic mechanism. The regioselectivity is governed by frontier molecular orbital (FMO) theory. For an electron-deficient alkene like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, the dominant interaction is between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the acrylate. This typically leads to the formation of a specific regioisomer of the resulting isoxazolidine ring. wikipedia.org

Similarly, the reaction with a nitrile oxide, generated in situ from an oxime, would also undergo a [3+2] cycloaddition to yield an isoxazoline. The regioselectivity of this reaction is also under FMO control, and with an electron-deficient alkene, the reaction is expected to be highly regioselective. mdpi.commdpi.com

Michael Addition Reactions

The Michael addition is one of the most fundamental and widely utilized reactions involving ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. The electron-withdrawing cyano and ester groups render the β-carbon of the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).

Common Michael donors include active methylene (B1212753) compounds like malononitrile and acetylacetone, as well as heteroatom nucleophiles such as amines and thiols. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This carbanion then adds to the β-carbon of the acrylate in a conjugate addition fashion. The resulting intermediate is then protonated to give the final Michael adduct. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

For example, the Michael addition of malononitrile to a similar α,β-unsaturated ketone (chalcone) has been shown to be a key step in the synthesis of functionalized 4H-pyran derivatives. semanticscholar.orgrsc.org The initial Michael adduct can undergo a subsequent intramolecular cyclization to form the pyran ring.

Table 2: Examples of Michael Addition Reactions with Acrylate Analogs

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chalcones | Malononitrile | Quinine-Al(OiPr)3 | γ-Cyano carbonyl compound | semanticscholar.orgrsc.org |

| Acrylamide | Acetylacetone | Aqueous alkali, Phase transfer catalyst | Functionalized acetylacetone derivative | researchgate.net |

| Acryloylferrocene | Acetylacetone | Electrochemically generated Zirconium catalyst | Ferrocenyl dicarbonyl compound | scispace.com |

Other Transformation Mechanisms

Beyond the primary reaction pathways, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can participate in other mechanistically diverse transformations. For instance, its reaction with binucleophiles like guanidine or hydrazine can lead to the formation of various heterocyclic systems such as pyrimidines and pyrazoles, respectively. researchgate.netyoutube.comyoutube.com

The synthesis of pyrazoles can be achieved by reacting α,β-unsaturated nitriles with hydrazine derivatives. The reaction likely proceeds through an initial Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization with the nitrile group, and subsequent tautomerization to form the aromatic pyrazole ring. mdpi.comnih.gov

Similarly, the reaction with guanidine can lead to pyrimidine derivatives. The mechanism involves the nucleophilic attack of guanidine on the electrophilic centers of the acrylate, leading to a cyclization cascade that ultimately forms the pyrimidine ring. researchgate.netyoutube.comnih.gov

Oxidation Pathways

The carbon-carbon double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is the primary site for oxidative transformations. Common oxidation pathways include epoxidation and ozonolysis.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, ethyl 2-cyano-2-(4-methoxyphenyl)oxirane-3-carboxylate. This reaction typically proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. The electron-deficient nature of the alkene in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate may require more reactive peroxy acids or harsher reaction conditions compared to electron-rich alkenes.

Ozonolysis: Cleavage of the carbon-carbon double bond can be achieved through ozonolysis. Treatment of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with ozone, followed by a workup procedure, would cleave the double bond to produce two carbonyl-containing fragments. A reductive workup (e.g., with dimethyl sulfide or zinc) would likely yield 4-methoxybenzaldehyde and ethyl 2-oxocyanoacetate. An oxidative workup (e.g., with hydrogen peroxide) would be expected to produce 4-methoxybenzoic acid and ethyl 2-oxocyanoacetate.

Reduction Pathways

The reduction of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be directed towards the carbon-carbon double bond, the nitrile group, or the ester group, depending on the reducing agent and reaction conditions employed.

Catalytic Hydrogenation: This is a common method for reducing the carbon-carbon double bond. tcichemicals.com In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, and a source of hydrogen gas, the double bond can be selectively hydrogenated to yield ethyl 2-cyano-3-(4-methoxyphenyl)propanoate. The choice of catalyst and reaction parameters such as pressure and temperature can influence the selectivity of the reduction. Under more forcing conditions, the nitrile group may also be reduced to a primary amine.

Hydride Reduction: Complex metal hydrides can also be employed for reduction. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not expected to reduce the carbon-carbon double bond of α,β-unsaturated esters unless activated by specific reagents. However, it could potentially reduce the ester or nitrile group under certain conditions, though this is less common. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile group, and potentially the double bond as well, leading to a mixture of products. The chemoselectivity of the reduction is a key consideration in these reactions.

| Reagent/Catalyst | Target Functional Group | Expected Product |

| H₂/Pd-C | Carbon-Carbon Double Bond | Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate |

| H₂/Raney Ni (harsher conditions) | C=C Double Bond & Nitrile | Ethyl 3-amino-2-(aminomethyl)-3-(4-methoxyphenyl)propanoate |

| LiAlH₄ | Ester & Nitrile | (2-Cyano-3-(4-methoxyphenyl)allyl)amine and further reduced products |

Substitution Reactions

The polarized carbon-carbon double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate makes the β-carbon an excellent electrophilic site for nucleophilic conjugate addition, also known as the Michael addition. This is a key class of substitution reactions for this compound.

Aza-Michael Addition: The addition of nitrogen-based nucleophiles, such as primary and secondary amines, to the β-position of the double bond is a well-established reaction. georgiasouthern.eduresearchgate.net This reaction, often catalyzed by a base, leads to the formation of β-amino acid derivatives. For example, the reaction with a primary amine (R-NH₂) would yield ethyl 2-cyano-3-((R)-amino)-3-(4-methoxyphenyl)propanoate.

Thia-Michael Addition: Similarly, sulfur-based nucleophiles like thiols can add across the double bond in a conjugate fashion. nih.govencyclopedia.pub This reaction is also typically base-catalyzed and results in the formation of a carbon-sulfur bond at the β-position, yielding a β-thioether derivative. The reversibility of the thia-Michael addition can be influenced by the substituents on the acrylate. encyclopedia.pub

| Nucleophile | Reaction Type | Product |

| Primary/Secondary Amine | Aza-Michael Addition | Ethyl 2-cyano-3-(amino)-3-(4-methoxyphenyl)propanoate derivative |

| Thiol | Thia-Michael Addition | Ethyl 2-cyano-3-(thioether)-3-(4-methoxyphenyl)propanoate derivative |

Carbon-Carbon Double Bond Migration Phenomena

Isomerization of the carbon-carbon double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, which is typically synthesized as the more stable E-isomer, can occur under specific conditions.

Photochemical Isomerization: Exposure to ultraviolet (UV) light can induce E/Z (trans/cis) isomerization of the double bond. acs.orgresearchgate.netacs.org The composition of the photostationary state, which is the equilibrium mixture of the E and Z isomers under irradiation, depends on the excitation wavelength and the solvent. For similar 3-aryl-acrylates, direct excitation often leads to a high percentage of the Z-isomer. acs.org

Base-Catalyzed Isomerization: In the presence of a strong base, it is conceivable that isomerization could occur. rsc.org The mechanism would likely involve the formation of a resonance-stabilized carbanion intermediate after the abstraction of a proton. Rotation around the carbon-carbon single bond in this intermediate, followed by reprotonation, could lead to the formation of the less stable Z-isomer. However, for α-cyano-stilbenes, base-catalyzed isomerization has been shown to proceed via nucleophilic attack of the base on the β-carbon. rsc.org

| Condition | Type of Isomerization | Expected Outcome |

| UV Irradiation | Photochemical E/Z Isomerization | Formation of a photostationary state containing the Z-isomer |

| Strong Base | Base-Catalyzed Isomerization | Potential formation of the Z-isomer via a carbanionic intermediate |

Spectroscopic and Structural Characterization of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the vibrational modes of a molecule. For ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, both Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy have been employed to obtain a detailed vibrational profile.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in the solid phase has been recorded in the range of 4000–400 cm⁻¹ researchgate.net. The observed vibrational frequencies correspond to the characteristic functional groups present in the molecule. The antisymmetric and symmetric stretching vibrations of the CH₂ group are expected in the 3000–2900 cm⁻¹ and 2900–2800 cm⁻¹ regions, respectively researchgate.net. The O–CH₃ vibrational mode, characteristic of the methoxy group, is typically assigned in the region of 1000–1100 cm⁻¹ for anisole and its derivatives researchgate.net.

Table 1: Selected FT-IR Spectral Data for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2969 | νas(CH₂) |

| 2891 | νs(CH₂) |

| 1016 | O–CH₃ mode |

| 725 | O–CH₃ mode |

Note: νas denotes antisymmetric stretching and νs denotes symmetric stretching.

Laser-Raman Spectroscopy Studies

Complementing the FT-IR data, the Laser-Raman spectrum of solid-phase ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate has also been recorded over a range of 4000–100 cm⁻¹ researchgate.net. The Raman spectrum provides information on the polarizability of the molecule's bonds and is particularly useful for observing non-polar functional groups. The antisymmetric and symmetric CH₂ stretching modes are observed at 2969 cm⁻¹ and 2891 cm⁻¹, respectively researchgate.net. The O–CH₃ vibrational modes have been identified at 1016 cm⁻¹ and 727 cm⁻¹ in the Raman spectrum researchgate.net.

Table 2: Selected Laser-Raman Spectral Data for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2969 | νas(CH₂) |

| 2891 | νs(CH₂) |

| 1016 | O–CH₃ mode |

| 727 | O–CH₃ mode |

Note: νas denotes antisymmetric stretching and νs denotes symmetric stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR studies have been conducted to confirm the structure of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument rsc.org. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The spectrum displays characteristic signals for the ethyl and methoxyphenyl groups, as well as the vinylic proton.

Table 3: ¹H NMR Spectral Data for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | s | 1H | |

| 7.98 | d | 8.8 | 2H |

| 6.97 | d | 8.8 | 2H |

| 4.35 | q | 7.2 | 2H |

| 3.88 | s | 3H | |

| 1.38 | t | 7.2 | 3H |

Note: s = singlet, d = doublet, t = triplet, q = quartet.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum, also recorded in CDCl₃ at 100 MHz, provides detailed information about the carbon skeleton of the molecule rsc.org. The chemical shifts are indicative of the different carbon environments within the compound.

Table 4: ¹³C NMR Spectral Data for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 163.8 | |

| 163.1 | |

| 154.4 | |

| 133.6 | |

| 124.4 | |

| 116.2 | |

| 114.8 | |

| 99.4 | |

| 62.4 | |

| 55.6 | |

| 14.2 |

Mass Spectrometry Techniques

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of a compound. For ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, gas chromatography-mass spectrometry (GC-MS) data is available nih.gov. The molecular formula of the compound is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol nih.gov. The mass spectrum shows a molecular ion peak corresponding to this mass, along with several fragment ions.

Table 5: Key Mass Spectrometry Data for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

| m/z | Interpretation |

| 231 | Molecular Ion [M]⁺ |

| 203 | |

| 186 | |

| 129 |

X-ray Crystallography and Solid-State Analysis of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

| Crystal Data | |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4889 (12) |

| b (Å) | 8.3552 (16) |

| c (Å) | 17.143 (3) |

| β (°) | 91.294 (11) |

| Volume (ų) | 1215.6 (3) |

| Z | 4 |

| Temperature (K) | 296 |

Molecular Conformation Across the Carbon-Carbon Double Bond

The conformation of the molecule is a critical aspect of its structural chemistry. In the solid state, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate adopts a specific orientation across its central carbon-carbon double bond (C=C). The conformation is described as syn-periplanar. nih.govresearchgate.net This is quantitatively defined by the torsion angle of the C(ring)—C=C—C(N) segment, which is 3.2 (5)°. nih.govresearchgate.net This near-planar arrangement facilitates electronic delocalization across the molecule, influencing its chemical and physical properties.

Intermolecular Interactions

The stability of the crystal structure is governed by a network of non-covalent interactions that link adjacent molecules. These interactions include hydrogen bonds and stacking forces.

C-H···O Interactions: Molecules of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate form inversion dimers through two distinct C-H···O hydrogen bonds. nih.govresearchgate.net Specifically, the C3-H3 and C8-H8 groups on one molecule interact with the carbonyl oxygen (O2) of a neighboring molecule. nih.gov These interactions are key to forming the primary dimeric motif observed in the crystal.

π-π Stacking: Weak π-π stacking interactions are also present, occurring between the phenyl rings of adjacent molecules. The centroid-to-centroid distance between these interacting rings is 3.9986 (17) Å, indicating a significant, albeit weak, attractive force that helps stabilize the crystal lattice. nih.govresearchgate.net

| Interaction Type | Description | Geometric Detail |

| C-H···O | Links molecules into inversion dimers. | Involves C3-H3···O2 and C8-H8···O2. |

| C-H···π | Connects dimers along the c-axis. | Involves C12-H12A···Cg (ring centroid). |

| π-π Stacking | Stacks molecules via phenyl rings. | Centroid-centroid distance = 3.9986 (17) Å. |

Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular forces results in a well-defined three-dimensional architecture. The primary structural unit is an inversion dimer formed through C-H···O hydrogen bonds. nih.govresearchgate.net These interactions generate R₂²(10) and R₂²(14) ring motifs. nih.govresearchgate.net

These dimeric units are not isolated but are arranged in a distinctive zigzag pattern within the crystal structure. nih.govresearchgate.net This arrangement is further stabilized by the C-H···π and π-π stacking interactions, which connect the zigzag chains into a cohesive and stable supramolecular assembly. The result is a layered structure that extends throughout the crystal.

Applications of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate in Organic Synthesis

Precursor for Bioactive Molecule Synthesis

The electrophilic nature of the double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate makes it susceptible to nucleophilic attack, a characteristic that is central to its application in the synthesis of biologically relevant molecules. It is recognized as an important starting material for the preparation of pharmacologically significant classes of compounds. nih.govresearchgate.net

Synthesis of 2-Propenoylamides and 2-Propenoates

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a key starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides and 2-propenoates. nih.govresearchgate.net The synthesis of these derivatives typically involves the reaction of the acrylate (B77674) with various nucleophiles. For instance, the reaction with amines or alcohols would lead to the formation of the corresponding 2-propenoylamide or 2-propenoate derivatives through a conjugate addition or a related transformation. The specific reaction conditions and the nature of the nucleophile would determine the final product.

While the general utility of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a precursor for these classes of compounds is established, detailed research findings on specific examples of 2-propenoylamides and 2-propenoates synthesized from this particular starting material are not extensively documented in the readily available scientific literature. However, the fundamental reactivity of α,β-unsaturated cyanoesters strongly supports this application.

Table 1: Potential Bioactive Molecules from Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

| Precursor | Reagent | Product Class | Potential Biological Significance |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Primary or Secondary Amine | 2-Propenoylamide | Pharmacologically active compounds |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Alcohol/Phenol | 2-Propenoate | Pharmacologically active compounds |

Intermediate for Pharmaceutical Compound Preparation

While ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is cited as a precursor for pharmacologically important molecules, specific examples of its use as a direct intermediate in the synthesis of commercially available pharmaceutical drugs are not prominently reported in the reviewed scientific literature. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences, and while this compound possesses a reactive framework suitable for constructing more complex molecules, its direct lineage to a specific marketed drug is not clearly detailed in available sources.

Building Block for Heterocyclic Compound Synthesis

The structural features of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate make it a plausible candidate as a building block for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the activated double bond, the cyano group, and the ester functionality—offers several avenues for cyclization reactions.

Quinolizidine Alkaloid Synthesis

Similarly, the scientific literature does not provide specific examples of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate being employed in the synthesis of quinolizidine alkaloids. The biosynthesis and common synthetic strategies for this class of alkaloids originate from different precursors, primarily lysine.

Imidazole Derivative Synthesis

While there are no direct reports of synthesizing imidazole derivatives starting from ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a reactant, the synthesis of structurally related compounds provides insight into its potential utility. For instance, the synthesis of (E)-Ethyl 2-cyano-3-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acrylate has been achieved through a Knoevenagel condensation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde with ethyl 2-cyanoacetate. This reaction is analogous to the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate itself, which is typically prepared from 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate (B8463686).

This suggests that while the title compound may not be a direct precursor, its synthesis is rooted in the same fundamental reaction used to build molecules containing an imidazole ring. The potential for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate to participate in cyclization reactions to form imidazole derivatives would likely involve its reaction with a suitable 1,2-diamino compound, where the electrophilic centers of the acrylate could react with the nucleophilic amino groups to form the heterocyclic ring. However, specific examples of this transformation are not documented in the available literature.

Quinazoline and Pyrimidine System Formation

The electron-deficient nature of the double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate makes it a suitable substrate for reactions with dinucleophiles, leading to the formation of heterocyclic rings. This reactivity is particularly relevant in the synthesis of pyrimidine and quinazoline derivatives, which are important scaffolds in medicinal chemistry.

While specific literature detailing the use of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate for quinazoline synthesis is not abundant, the general reactivity pattern of α,β-unsaturated systems suggests its potential as a precursor. The formation of a quinazoline ring typically involves the reaction of a 1,3-dielectrophile with a 1,2- or 1,3-dinucleophile. In a hypothetical scenario, the acrylate could act as a three-carbon electrophilic component in a reaction with a suitable aminic nucleophile, although this is not a common route for quinazoline synthesis.

More plausibly, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be utilized in the synthesis of pyrimidine systems. The reaction of α,β-unsaturated carbonyl compounds with amidines, such as guanidine or thiourea, is a well-established method for the construction of pyrimidine rings, often referred to as the Biginelli reaction and related condensations. In this context, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can react with a dinucleophile like thiourea in the presence of a base. The reaction would proceed through an initial Michael addition of the nucleophile to the β-position of the acrylate, followed by an intramolecular cyclization and subsequent dehydration to afford a highly functionalized pyrimidine derivative.

The general scheme for such a reaction is presented below:

Scheme 1: Plausible reaction of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with thiourea

The resulting dihydropyrimidine can then be oxidized to the corresponding pyrimidine. The presence of the cyano and ester groups, along with the methoxyphenyl substituent, allows for the synthesis of a variety of substituted pyrimidines with potential biological activities.

Table 1: Representative Conditions for the Synthesis of Pyrimidine Derivatives

| Entry | Dinucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Thiourea | K₂CO₃ | Ethanol (B145695) | Reflux | 85 |

| 2 | Guanidine HCl | NaOEt | Ethanol | Reflux | 78 |

| 3 | Urea | p-TSA | Toluene | 110 | 65 |

Note: The data in this table are representative examples based on similar reactions and are intended for illustrative purposes.

Tetrahydroquinoline Synthesis

Tetrahydroquinolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. One of the powerful methods for their synthesis is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, with its electron-deficient double bond, can serve as an effective dienophile in such reactions.

In a typical Diels-Alder approach to tetrahydroquinolines, an electron-rich diene, such as a 2-aminostyrene derivative, would react with the acrylate. The reaction would lead to the formation of a six-membered ring, which, after tautomerization, would yield the tetrahydroquinoline skeleton. The regioselectivity and stereoselectivity of the reaction would be controlled by the electronic and steric properties of both the diene and the dienophile.

Scheme 2: Plausible Diels-Alder reaction for the synthesis of a tetrahydroquinoline derivative

The resulting tetrahydroquinoline would be highly functionalized with cyano, ester, and methoxyphenyl groups, providing ample opportunities for further chemical modifications.

Table 2: Representative Conditions for Tetrahydroquinoline Synthesis via Diels-Alder Reaction

| Entry | Diene | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-phenyl-1,3-butadiene | - | Toluene | 110 | 72 |

| 2 | Danishefsky's diene | ZnCl₂ | THF | 25 | 88 |

| 3 | 2-Vinyl aniline | - | Xylene | 140 | 65 |

Note: The data in this table are representative examples based on similar reactions and are intended for illustrative purposes.

Reagent in Diverse Synthetic Transformations

Beyond its application in the synthesis of specific heterocyclic systems, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a versatile reagent in a variety of other synthetic transformations, primarily due to its nature as a Michael acceptor and its utility in Knoevenagel condensations.

As a potent Michael acceptor, it readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions. These Michael addition reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures. For instance, the addition of a primary or secondary amine to the acrylate, followed by hydrolysis of the ester and cyano groups, can lead to the synthesis of β-amino acids.

Furthermore, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is itself synthesized through a Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl cyanoacetate. This reaction is a classic example of carbon-carbon double bond formation and highlights the importance of its constituent parts in organic synthesis. The reactivity of the final product can be further harnessed in tandem reactions, where an initial Michael addition is followed by an intramolecular cyclization, leading to the formation of various carbocyclic and heterocyclic rings.

Table 3: Examples of Diverse Synthetic Transformations

| Transformation | Reactant | Product Type |

| Michael Addition | Piperidine (B6355638) | β-Amino ester |

| Michael Addition | Thiophenol | β-Thioether |

| Knoevenagel Condensation | Malononitrile | Substituted alkene |

Note: This table provides illustrative examples of the types of reactions ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can undergo.

Synthesis and Reactivity of Derivatives and Analogs of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Aryl and Alkyl Substituted Analogs

The synthesis of aryl and alkyl substituted analogs of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is predominantly achieved through the Knoevenagel condensation. This versatile reaction involves the condensation of a substituted aromatic or aliphatic aldehyde with an active methylene (B1212753) compound, in this case, ethyl 2-cyanoacetate. The reaction is typically catalyzed by a weak base.

A variety of catalysts and reaction conditions have been employed to synthesize these analogs, leading to a wide range of substituted compounds. For instance, microwave-assisted synthesis using ammonium (B1175870) acetate (B1210297) as a catalyst has been shown to be an efficient method for the preparation of derivatives with alkoxy substituents on the phenyl ring. The use of ionic liquids, such as diisopropylethylammonium acetate (DIPEAc), has also been reported to facilitate the condensation with high yields and short reaction times. Furthermore, triphenylphosphine (B44618) has been demonstrated as an effective catalyst for a mild, solvent-free Knoevenagel condensation, affording olefins with predominantly (E)-geometry.

The nature of the substituent on the aromatic ring influences the reaction conditions and the properties of the resulting acrylate (B77674). Electron-donating groups, such as alkoxy groups, generally provide good yields. A range of aryl substituents have been incorporated, including chloro, bromo, nitro, and dimethylamino groups, as well as different aromatic systems like thiophene and furan.

Below is a table summarizing the synthesis of various aryl and alkyl substituted analogs of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

| Substituent (R) in R-CHO | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference Compound |

| 4-Chlorophenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | High | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate |

| 4-Bromophenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | High | Ethyl 3-(4-bromophenyl)-2-cyanoacrylate |

| 4-Nitrophenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | High | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate |

| 4-(Dimethylamino)phenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | High | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate |

| 2-Chlorophenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | 88 | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate |

| 2-Nitrophenyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | 90 | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate |

| p-Tolyl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | High | Ethyl 2-cyano-3-p-tolylacrylate |

| Thiophen-2-yl | Piperidine (B6355638) / Ethanol (B145695) | Stirring, 3 h | 80 | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate nih.gov |

| Furan-2-yl | Diisopropylethylammonium acetate / Hexane | 65-70°C, 3-6 h | 90 | Ethyl 2-cyano-3-(furan-2-yl)acrylate |

| 3-Methylthiophen-2-yl | Not specified | Not specified | Not specified | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate nih.gov |

Hydroxylated and Other Ring-Substituted Derivatives

The introduction of hydroxyl groups and other substituents on the aromatic ring of ethyl 2-cyano-3-phenylacrylate derivatives provides compounds with modified electronic and chemical properties. These derivatives are also commonly synthesized via the Knoevenagel condensation, starting from the corresponding substituted benzaldehydes.

The synthesis of hydroxylated derivatives often proceeds under similar conditions to their non-hydroxylated counterparts, using catalysts like piperidine or a mixture of acetic acid and ammonium acetate in a suitable solvent such as ethanol. For example, the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate (B8463686) in the presence of acetic acid and ammonium acetate in refluxing ethanol yields ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Compounds with multiple substituents, such as both hydroxyl and methoxy groups, or hydroxyl and nitro groups, have also been successfully prepared. The synthesis of (E)-ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, for instance, was achieved through the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and ethyl 2-cyanoacetate with ammonium acetate in refluxing ethanol.

The following table presents examples of the synthesis of hydroxylated and other ring-substituted derivatives.

| Starting Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Product |

| 4-Hydroxybenzaldehyde | Acetic acid, Ammonium acetate / Ethanol | Reflux, 4 h | High | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Not specified | Not specified | Not specified | Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate guidechem.com |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | Ammonium acetate / Ethanol | Reflux, 6 h | 81.9 | (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate |

Amine-Substituted Acrylate Derivatives

Amine-substituted analogs of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate represent another important class of derivatives. These compounds can be synthesized through different strategies. One common method involves the reaction of an appropriate precursor with an amine. For example, a series of ethyl 2-cyano-3-substituted-amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates were synthesized in a multi-step process. This involved the initial preparation of ethyl 2-cyano-3,3-dithiomethylacrylate, followed by reaction with 4-fluorophenethylamine, and finally reaction with various alkylamines. researchgate.net

A more direct approach involves the reaction of ethyl 2-cyano-3,3-dimethylthioacrylate with aromatic amines or aminopyridines under microwave irradiation, which has been shown to produce 3-methylthio-3-arylamino-2-cyanoacrylates in good yields and short reaction times. nih.gov The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate has also been reported, and its structural and spectral characteristics have been studied in detail. nih.gov

The following table provides examples of the synthesis of amine-substituted acrylate derivatives.

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Product |

| Ethyl 2-cyano-3-methythioacrylate-3-[2-(4-fluorophenyl)-ethylamino]-acrylate and various alkylamines | Not specified | Not specified | Moderate | Ethyl 2-cyano-3-substituted-amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates researchgate.net |

| 2-Cyano-3,3-dimethylthioacrylate and 2,6-dichloro-4-trifluoromethylaniline | Microwave | 50°C, 30 min | High | (E)-Ethyl 3-(2,6-dichloro-4-trifluoromethylphenylamino)-2-cyano-3-methylthioacrylate nih.gov |

| Not specified | Not specified | Not specified | Not specified | Ethyl 2-cyano-3-(dimethylamino)acrylate nih.gov |

| Ethyl 2-cyano-3,3-dithiomethylacrylate, 4-fluorophenethylamine, and various alkylamines | Multi-step | Not specified | Moderate | Ethyl 2-cyano-3-substituted-amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates researchgate.net |

Stereo-Isomeric Considerations (E/Z Isomers)

The double bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its analogs can exist as two geometric isomers: the (E)-isomer and the (Z)-isomer. The stereochemical outcome of the synthesis is often dependent on the reaction conditions and the nature of the reactants and catalysts used. In many reported syntheses, the (E)-isomer is the thermodynamically more stable and, therefore, the major or exclusive product. The planarity of the molecule, often supported by intramolecular hydrogen bonding, favors the (E)-configuration.

For instance, the crystal structure of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been determined to be the (E)-isomer. nih.govresearchgate.net Similarly, the synthesis of various aryl and heteroaryl substituted analogs, such as those with thiophene and furan rings, has been reported to yield the (E)-isomer. nih.govnih.gov

However, in some cases, a mixture of (E) and (Z) isomers can be formed. The separation of these isomers can be achieved by techniques such as column chromatography or fractional crystallization. The characterization and differentiation of the (E) and (Z) isomers are typically carried out using spectroscopic methods, particularly ¹H NMR. The chemical shift of the vinylic proton is a key diagnostic feature. In the (E)-isomer, the vinylic proton is typically deshielded and appears at a lower field compared to the (Z)-isomer due to the anisotropic effect of the cyano and ester groups.

The following table summarizes the key ¹H NMR chemical shift differences observed for the vinylic proton in some (E) and (Z) isomers of related cyanoacrylates.

| Compound | Isomer | Vinylic Proton (δ, ppm) |

| Methyl 3-cyano-2-phenylacrylate | Z | 5.94 |

| Methyl 3-cyano-2-phenylacrylate | E | 6.47 |

| Methyl 2-(4-chlorophenyl)-3-cyanoacrylate | Z | 5.94 |

| Methyl 2-(4-chlorophenyl)-3-cyanoacrylate | E | 6.48 |

| Methyl 2-(4-bromophenyl)-3-cyanoacrylate | Z | 5.95 |

| Methyl 2-(4-bromophenyl)-3-cyanoacrylate | E | Not specified |

| Methyl 3-cyano-2-(m-tolyl)acrylate | Z | 5.85 |

| Methyl 3-cyano-2-(m-tolyl)acrylate | E | 6.41 |

| Methyl 3-cyano-2-(3-methoxyphenyl)acrylate | Z | 5.84 |

| Methyl 3-cyano-2-(3-methoxyphenyl)acrylate | E | 6.42 |

Functionalization Studies

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a versatile building block in organic synthesis due to the presence of multiple reactive sites: the electron-deficient carbon-carbon double bond, the cyano group, and the ester functionality. These functional groups allow for a variety of subsequent chemical transformations.

The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, particularly in Michael addition reactions. This reactivity has been exploited in the synthesis of more complex molecules. For example, ethyl 2-cyano-3-arylacrylates serve as starting materials for the synthesis of various heterocyclic compounds. One notable application is in the synthesis of pyrimidine thione derivatives through the reaction with thiourea. researchgate.net This reaction proceeds via the initial formation of the acrylate, which then undergoes cyclization with thiourea.

Furthermore, the cyano and ester groups can also be subjected to various chemical modifications. While specific functionalization studies on ethyl 2-cyano-3-(4-methoxyphenyl)acrylate itself are not extensively detailed in the provided search results, the reactivity of the parent compound, ethyl 2-cyanoacrylate, is well-documented. For instance, the double bond can undergo radical polymerization. The cyano group can potentially be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, although these transformations might be challenging in the presence of the other reactive groups.

The following table provides an overview of the types of functionalization reactions that analogs of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can undergo.

| Reaction Type | Reactant/Reagent | Functional Group Involved | Product Type |

| Cyclocondensation | Thiourea | Double bond, Cyano group | Pyrimidine thione derivatives researchgate.net |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines) | Phenylsulfonyl group (in a related derivative) | Substituted furan derivatives researchgate.net |

| Anionic Polymerization | Initiator | Double bond | Poly(ethyl-2-cyanoacrylate) |

Catalysis in the Synthesis and Reactions of Ethyl 2 Cyano 3 4 Methoxyphenyl Acrylate

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of the Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, amine-based catalysts are particularly prominent.

Piperidine (B6355638) is a classic and effective organocatalyst for the Knoevenagel condensation. The reaction mechanism involves the formation of an iminium ion intermediate from the reaction of the aldehyde (4-methoxybenzaldehyde) and piperidine. This activation of the aldehyde facilitates the nucleophilic attack by the enolate of ethyl 2-cyanoacetate. The subsequent elimination of water and regeneration of the piperidine catalyst yield the final product. The use of piperidine as a catalyst has been reported for the synthesis of various substituted phenylcyanoacrylates, demonstrating its general applicability.

Diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been employed as an efficient catalyst for the synthesis of cyanoacrylates, including the title compound, with high yields. A study reported the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in 96% yield using DIPEAc as the catalyst. This method is noted for its short reaction times and broad substrate scope scielo.org.mx.

The table below summarizes the use of organocatalysts in the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and related compounds.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Piperidine | 4-methoxybenzaldehyde (B44291), Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | - | scielo.org.mxresearchgate.net |

| Diisopropylethylammonium acetate (DIPEAc) | 4-methoxybenzaldehyde, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 | scielo.org.mx |

Metal-Based Catalysis

Metal-based catalysts, encompassing both transition metals and heterogeneous systems, play a crucial role in the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Palladium: A palladium-catalyzed synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been reported. This method involves the reaction of 1-bromo-4-methoxybenzene with ethyl 2-cyanoacrylate. The catalytic system consists of palladium acetate (Pd(OAc)2) and triphenylphosphine (B44618) (PPh3) in the presence of potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst colab.wsnih.govresearchgate.net. The reaction is carried out in dimethylformamide (DMF) at 120 °C colab.wsnih.govresearchgate.net.

Copper: Copper powder has been utilized as an inexpensive and readily available catalyst for the Knoevenagel condensation. A base-free condensation of anisaldehyde and ethyl cyanoacetate (B8463686) using copper powder as a catalyst in ethanol (B145695) at 56 °C for 16 hours afforded ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in 98% yield organic-chemistry.org.

Zinc: While a specific example for the synthesis of the title compound using a zinc catalyst was not found, zinc oxide (ZnO) nanoparticles have been reported as an efficient and reusable catalyst for the synthesis of various heterocyclic compounds and in multicomponent reactions, including those involving Knoevenagel-type condensations jsynthchem.com. This suggests the potential of zinc-based catalysts for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

The following table details the use of transition metal catalysts in the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

| Metal Catalyst | Ligand/Support | Reactants | Product | Yield (%) | Reference |

| Palladium acetate (Pd(OAc)2) | Triphenylphosphine (PPh3) | 1-bromo-4-methoxybenzene, Ethyl 2-cyanoacrylate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | - | colab.wsnih.govresearchgate.net |

| Copper powder | - | 4-methoxybenzaldehyde, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 98 | organic-chemistry.org |

Heterogeneous catalysts offer advantages such as ease of separation and reusability.

Nano-Fe3O4@EA: Ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been developed as a catalyst for the base-free Knoevenagel condensation to synthesize derivatives of ethyl cyanoacetate. This catalyst demonstrates high yield, short reaction times, and can be easily recovered using a magnet and reused multiple times without a significant loss in activity organic-chemistry.org.

Zeolites: Zeolites, such as Cs-exchanged NaX faujasite, have been used as basic catalysts for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. The use of a hydrophilic ZSM-5 membrane in a microreactor setup for the in-situ removal of water by-product can lead to supra-equilibrium conversions researchgate.net. Layer-like zeolite X has also been shown to be an effective heterogeneous catalyst for this reaction mdpi.com.

The table below provides examples of heterogeneous catalysts used in Knoevenagel condensations.

| Heterogeneous Catalyst | Reactants | Product | Key Features | Reference |

| Nano-Fe3O4@EA | Aryl aldehydes, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-aryl acrylates | High yield, short reaction time, reusable | organic-chemistry.org |

| Cs-exchanged NaX faujasite zeolite | Benzaldehyde, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | Effective basic catalyst, potential for equilibrium shift | researchgate.net |

| Layer-like Zeolite X | Benzaldehyde, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | Enhanced activity over conventional zeolites | mdpi.com |

Green Catalysis Approaches (e.g., Carbon Dots)

Green catalysis focuses on developing environmentally benign catalytic processes. Carbon dots (CDs) have emerged as a promising class of metal-free, non-toxic, and sustainable catalysts.

Photo-Activated Carbon Dots: A recent study has demonstrated the use of 5-hydroxymethylfurfural-derived carbon dots (HMF-CDs) as photocatalysts for the Knoevenagel condensation. In a model reaction, the condensation of p-anisaldehyde and ethyl cyanoacetate was successfully carried out in the presence of HMF-CDs under photo-activated conditions scandium.org. This approach offers a green and efficient synthetic route, with the reaction proceeding in environmentally friendly solvents like water and ethanol at room temperature scandium.org. The catalytic activity is attributed to the basic nature of the CDs and the generation of a superoxide radical anion under illumination, which promotes the reaction scandium.org.

| Green Catalyst | Reactants | Product | Key Features | Reference |

| Photo-activated Carbon Dots (HMF-CDs) | p-Anisaldehyde, Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Metal-free, photocatalytic, room temperature, green solvents | scandium.org |

Lewis Acid/Base Catalysis

Lewis acid and base catalysis are fundamental concepts in organic synthesis, and both have been applied to the Knoevenagel condensation.

Lewis Base Catalysis: As discussed in the organocatalysis section, amines like piperidine act as Lewis bases. They activate the aldehyde by forming an iminium ion, which is more electrophilic than the starting aldehyde. Diisopropylethylammonium acetate (DIPEAc) also functions through a Lewis base mechanism, where the acetate anion acts as a base to deprotonate the active methylene (B1212753) compound, and the ammonium (B1175870) cation can activate the carbonyl group scielo.org.mx. Triphenylphosphine has also been reported as an efficient Lewis base catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate under mild, solvent-free conditions sioc.ac.cnorganic-chemistry.org.

Lewis Acid Catalysis: Lewis acids can catalyze the Knoevenagel condensation by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. While specific examples for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate are not abundant, the use of Lewis acids like scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3) has been well-documented for activating carbonyl compounds in various reactions colab.wsorganic-chemistry.orgorganic-chemistry.orgscandium.orgsioc.ac.cnbridgewater.edunih.govmdpi.com. These catalysts are known for their high activity, water tolerance, and reusability, making them attractive for green chemistry applications colab.wsorganic-chemistry.orgorganic-chemistry.orgscandium.orgsioc.ac.cnbridgewater.edunih.govmdpi.com. For instance, scandium triflate is a water-resistant Lewis acid with remarkable catalytic activity in aqueous environments colab.ws.

The table below summarizes Lewis acid and base catalysts relevant to the synthesis of the title compound.

| Catalyst Type | Catalyst | Role in Knoevenagel Condensation | Reference |

| Lewis Base | Piperidine | Activates aldehyde via iminium ion formation | scielo.org.mxresearchgate.net |

| Lewis Base | Diisopropylethylammonium acetate (DIPEAc) | Anion deprotonates active methylene, cation activates carbonyl | scielo.org.mx |

| Lewis Base | Triphenylphosphine | Activates aldehyde for nucleophilic attack | sioc.ac.cnorganic-chemistry.org |

| Lewis Acid | Scandium triflate (Sc(OTf)3) | Activates carbonyl group by coordination | colab.wsscandium.orgsioc.ac.cnbridgewater.edu |

| Lewis Acid | Ytterbium triflate (Yb(OTf)3) | Activates carbonyl group by coordination | organic-chemistry.orgorganic-chemistry.orgnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.